N3-Ethyl pseudouridine

Catalog No.
S14464448
CAS No.
M.F
C11H16N2O6
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-Ethyl pseudouridine

Product Name

N3-Ethyl pseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-1H-pyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1

InChI Key

KZWVPRXCTYAQLW-BGZDPUMWSA-N

Canonical SMILES

CCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CCN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

N3-Ethyl pseudouridine is a modified nucleoside derived from uridine, where the nitrogen atom at the N3 position of the ribose sugar is substituted with an ethyl group. Pseudouridine itself is a naturally occurring modification found in various types of RNA, including transfer RNA, ribosomal RNA, and some messenger RNA. The modification alters the chemical properties of the nucleoside, enhancing its stability and affecting interactions within RNA structures. This modification is crucial for the proper functioning of RNA molecules in biological systems.

Due to its unique structure. Key reactions include:

  • Cyanoethylation: This reaction selectively modifies pseudouridine without affecting uridine. Cyanoethylation can be performed using acrylonitrile, allowing for the identification of pseudouridine in RNA through mass spectrometry techniques .
  • Labeling with Bisulfite: N3-Ethyl pseudouridine can be labeled with bisulfite to induce nucleotide deletions during reverse transcription, facilitating its detection in RNA sequences .
  • Modification by Carbodiimide: The use of N-cyclohexyl-N′-b-(4-methylmorpholinium) ethylcarbodiimide allows for selective modification of the N1 and N3 positions of pseudouridine, enabling its identification in complex RNA mixtures .

These reactions are significant for studying the roles of pseudouridine modifications in biological processes.

N3-Ethyl pseudouridine exhibits several biological activities:

  • Stabilization of RNA Structures: The presence of pseudouridine enhances the stability of RNA secondary and tertiary structures, which is critical for the proper functioning of ribosomal and transfer RNAs .
  • Influencing Translation and Splicing: Pseudouridylation can affect translation efficiency and splicing mechanisms, impacting protein synthesis and gene expression regulation .
  • Response to Cellular Stress: Modifications like N3-ethyl pseudouridine can increase RNA stability under stress conditions, thereby influencing cellular responses .

These activities highlight the importance of this modification in various cellular processes.

The synthesis of N3-Ethyl pseudouridine can be achieved through several methods:

  • Enzymatic Synthesis: Pseudouridine synthases catalyze the conversion of uridine to pseudouridine. Specific enzymes can introduce ethyl groups at the N3 position under controlled conditions.
  • Chemical Modification: Starting from uridine, chemical reagents such as ethyl iodide can be used to alkylate the N3 position, followed by deprotection steps to yield N3-Ethyl pseudouridine.
  • Solid-phase Synthesis: Automated synthesizers can incorporate N3-Ethyl pseudouridine into oligonucleotides, allowing for high-throughput production and study of modified RNAs.

These methods enable researchers to produce N3-Ethyl pseudouridine for various applications in biochemical research.

N3-Ethyl pseudouridine has several applications across scientific fields:

  • Biotechnology: Used in designing stable RNA molecules for therapeutic applications, including mRNA vaccines.
  • Molecular Biology Research: Facilitates studies on RNA modifications and their effects on gene expression and protein synthesis.
  • Diagnostics: Potential use in developing assays that detect specific RNA modifications associated with diseases.

These applications underscore its versatility as a research tool and therapeutic agent.

Interaction studies involving N3-Ethyl pseudouridine focus on understanding how this modified nucleoside interacts with proteins and other nucleic acids:

  • Protein-RNA Interactions: Research shows that modifications like pseudouridylation can alter binding affinities between RNA and RNA-binding proteins, affecting regulatory mechanisms in cells .
  • RNA-RNA Interactions: The presence of N3-Ethyl pseudouridine can influence base pairing and stacking interactions within RNA structures, potentially altering their functional dynamics .

These studies are essential for elucidating the roles of RNA modifications in cellular biology.

N3-Ethyl pseudouridine shares structural similarities with other modified nucleosides. Here are some comparable compounds:

Compound NameStructure/ModificationUnique Features
PseudouridineUridine with a C5-C1' bondEnhances stability and alters hydrogen bonding
5-MethyluridineUridine with a methyl group at C5Commonly found in mRNA; affects splicing
DihydrouridineUridine with reduced double bondImpacts tRNA stability; involved in translation
2'-O-MethyluridineUridine with a methyl group at 2'Protects against degradation; important for rRNA

N3-Ethyl pseudouridine is unique due to its specific ethyl substitution at the N3 position, which differentiates it from other modifications by potentially enhancing interactions within RNA structures while maintaining stability.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

272.10083623 g/mol

Monoisotopic Mass

272.10083623 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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